N'-(2-ETHOXYPHENYL)-N-(PROP-2-EN-1-YL)ETHANEDIAMIDE
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Overview
Description
N’-(2-ETHOXYPHENYL)-N-(PROP-2-EN-1-YL)ETHANEDIAMIDE is a synthetic organic compound that belongs to the class of ethanediamides. These compounds are characterized by the presence of an ethanediamide group, which consists of two amide functionalities attached to an ethane backbone. The compound’s structure includes an ethoxyphenyl group and a prop-2-en-1-yl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-ETHOXYPHENYL)-N-(PROP-2-EN-1-YL)ETHANEDIAMIDE typically involves the reaction of 2-ethoxyaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ethylenediamine to yield the final product. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux conditions
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of N’-(2-ETHOXYPHENYL)-N-(PROP-2-EN-1-YL)ETHANEDIAMIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification methods such as recrystallization or chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
N’-(2-ETHOXYPHENYL)-N-(PROP-2-EN-1-YL)ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The ethanediamide group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted ethanediamide derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigating its biological activity and potential as a pharmaceutical agent.
Medicine: Exploring its therapeutic potential for treating various diseases.
Industry: Utilizing its unique chemical properties in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of N’-(2-ETHOXYPHENYL)-N-(PROP-2-EN-1-YL)ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N’-(2-METHOXYPHENYL)-N-(PROP-2-EN-1-YL)ETHANEDIAMIDE: Similar structure with a methoxy group instead of an ethoxy group.
N’-(2-ETHOXYPHENYL)-N-(BUT-2-EN-1-YL)ETHANEDIAMIDE: Similar structure with a but-2-en-1-yl group instead of a prop-2-en-1-yl group.
Uniqueness
N’-(2-ETHOXYPHENYL)-N-(PROP-2-EN-1-YL)ETHANEDIAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-(2-ethoxyphenyl)-N-prop-2-enyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-3-9-14-12(16)13(17)15-10-7-5-6-8-11(10)18-4-2/h3,5-8H,1,4,9H2,2H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFPPGOWZAMZQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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